5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene
Overview
Description
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is a derivative of bithiophene, characterized by the presence of two bromine atoms at the 5,5’-positions and two hexyl groups at the 4,4’-positions. This compound is known for its excellent solubility and is widely used as a building block in the synthesis of semiconducting oligomers and polymers .
Mechanism of Action
Target of Action
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is a derivative of bithiophene . It is primarily used as a building block in the synthesis of semiconducting oligomers and polymers . These materials are the primary targets of the compound, and they play a crucial role in applications such as organic field-effect transistors (OFETs) and organic solar cells (OSCs) .
Mode of Action
The compound interacts with its targets through a process of functionalization . It has two bromine groups at the 5,5’-positions and two hexyl groups at the 4,4’-positions . These groups allow for further functionalization, enhancing the solubility of the compound . This property is particularly useful when a specific structure conformation needs to be achieved or film morphology issues need to be addressed .
Biochemical Pathways
The compound is involved in the synthesis of thiophene oligomers/polymers and block copolymers/small molecules . It can be combined with other building blocks such as perylene, triphenylamine, and carbazoles . The resulting materials can be used in various applications, including OFETs and OSCs .
Pharmacokinetics
The compound’s two hexyl groups at the 4,4’-positions enhance its solubility, which could potentially influence its distribution and absorption .
Result of Action
The primary result of the compound’s action is the synthesis of semiconducting oligomers and polymers . These materials have applications in OFETs and OSCs, contributing to the advancement of organic electronics .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used for synthesizing thiophene oligomer/polymer and block copolymer/small molecules with other building blocks such as perylene, triphenylamine, and carbazoles
Cellular Effects
It is known that this compound can be used in the synthesis of polymers for use in organic field-effect transistors (OFETs) and organic solar cells , suggesting that it may influence cell function in these contexts
Molecular Mechanism
It is known that this compound can be used in the synthesis of polymers for use in OFETs and organic solar cells , suggesting that it may exert its effects at the molecular level in these contexts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene typically involves the bromination of 4,4’-dihexyl-2,2’-bithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling, Stille coupling, and Heck reactions.
Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Suzuki Coupling: Typically involves the use of palladium catalysts and boronic acids or esters in the presence of a base such as potassium carbonate.
Stille Coupling: Utilizes organotin compounds and palladium catalysts.
Heck Reaction: Employs alkenes and palladium catalysts in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted bithiophene derivatives, which can be further used in the synthesis of semiconducting materials and organic electronic devices .
Scientific Research Applications
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and small molecules for organic electronics.
Biology and Medicine: Investigated for its potential use in bioelectronics and as a component in biosensors.
Industry: Employed in the production of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: Lacks the hexyl groups, resulting in lower solubility and different electronic properties.
4,4’-Dihexyl-2,2’-bithiophene: Does not contain bromine atoms, limiting its use in substitution reactions.
Uniqueness
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is unique due to its combination of bromine atoms and hexyl groups, which provide both reactivity for further functionalization and excellent solubility. This makes it a versatile building block for the synthesis of advanced materials for organic electronics .
Properties
IUPAC Name |
2-bromo-5-(5-bromo-4-hexylthiophen-2-yl)-3-hexylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Br2S2/c1-3-5-7-9-11-15-13-17(23-19(15)21)18-14-16(20(22)24-18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUMRWQISLASDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=CC(=C(S2)Br)CCCCCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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